molecular formula C22H21FN4O3S B2944843 N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251629-11-4

N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2944843
CAS No.: 1251629-11-4
M. Wt: 440.49
InChI Key: KWQOCBMXZVLWFQ-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido group, a 3-fluorophenyl substituent at position 4, and an acetamide moiety linked to a 3,4-dimethylphenyl group.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-15-8-9-18(11-16(15)2)25-21(28)13-26-14-27(19-6-3-5-17(23)12-19)22-20(31(26,29)30)7-4-10-24-22/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQOCBMXZVLWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a complex organic molecule featuring multiple functional groups, including a pyrido-thiadiazine core. This structure suggests potential interactions with various biological targets.

Potential Biological Activities :

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The presence of fluorine and sulfur atoms often enhances the bioactivity against bacteria and fungi.
  • Anti-inflammatory Effects : Many derivatives of pyrido-thiadiazines have shown promise as anti-inflammatory agents through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways.
  • Anticancer Properties : Research indicates that certain thiadiazine derivatives can induce apoptosis in cancer cells, suggesting that this compound may also have anticancer potential.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntimicrobialThiadiazole derivativesDisruption of microbial cell wall synthesis
Anti-inflammatoryCOX inhibitorsInhibition of prostaglandin synthesis
AnticancerPyrido-thiadiazinesInduction of apoptosis via mitochondrial pathways

Case Studies

  • Thiadiazole Derivatives : A study explored various thiadiazole derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar moieties to the target compound showed significant inhibition zones, indicating strong antimicrobial effects.
  • COX Inhibition : Research on pyrido-thiadiazine analogs demonstrated their ability to selectively inhibit COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. This selectivity is crucial for developing safer anti-inflammatory drugs.
  • Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) revealed that certain analogs led to a decrease in cell viability and induced apoptosis. Mechanistic studies indicated that these effects were mediated through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related analogs, focusing on core modifications and substituent effects:

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Melting Point (°C) Solubility
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine 3-Fluorophenyl (C4), 3,4-dimethylphenyl (acetamide) Potential kinase inhibition N/A Low (lipophilic)
2-[4-(4-methylphenyl)-1,1-dioxido-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methylbenzyl)acetamide Pyrido[2,3-e][1,2,4]thiadiazine 4-Methylphenyl (C4), 4-methylbenzyl (acetamide) Anticandidal or antibacterial N/A Moderate
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-one-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin-4-one 3,4-Difluorophenyl (acetamide), thioether linkage Antifungal or antiproliferative N/A Moderate
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide 1,3-Thiazole 3-Methylphenyl (acetamide), 4-methylthiazole Antibacterial (MIC: 6.25–12.5 µg/mL) N/A High (polar core)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (core and acetamide) Kinase inhibition or antiviral N/A Low

Key Observations:

  • Core Flexibility : The pyridothiadiazine core in the target compound offers a rigid, planar structure conducive to π-π stacking, whereas thiazole or imidazothiazole cores (e.g., ) prioritize hydrogen bonding via nitrogen atoms.
  • Fluorine vs. Methyl Substituents : The 3-fluorophenyl group in the target compound may enhance bioavailability compared to methylated analogs (e.g., ), as fluorine’s electronegativity improves membrane permeability .

Physicochemical and Spectroscopic Properties

  • Melting Points : While direct data are unavailable, related compounds with dioxido groups (e.g., : MP 302–304°C) suggest high thermal stability due to strong intermolecular hydrogen bonds .
  • NMR Trends : Substituent-induced chemical shift changes in regions analogous to "region A/B" () could help differentiate the target compound’s 3-fluorophenyl and dimethylphenyl groups from analogs .
  • Solubility : The dioxido group may improve aqueous solubility compared to thioether-containing analogs (e.g., ), but the dimethylphenyl group likely counteracts this via hydrophobicity .

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